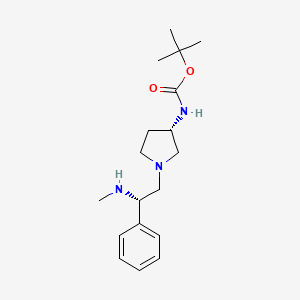
Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a phenylethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Phenylethylamine Moiety: This step often involves reductive amination or other coupling reactions.
Protection of Functional Groups: The tert-butyl group is introduced to protect the amine functionality, often using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it useful in the development of new synthetic methodologies.
Biological Studies: It can be used to study the interactions of small molecules with biological targets.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (S)- (3- (hydroxymethyl)pyrrolidin-3-yl)carbamate
- Tert-butyl carbamate
Uniqueness
Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate is unique due to its combination of a pyrrolidine ring, a phenylethylamine moiety, and a tert-butyl protecting group. This combination imparts specific chemical properties and reactivity patterns that are distinct from other similar compounds.
Eigenschaften
Molekularformel |
C18H29N3O2 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
tert-butyl N-[(3S)-1-[(2S)-2-(methylamino)-2-phenylethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)20-15-10-11-21(12-15)13-16(19-4)14-8-6-5-7-9-14/h5-9,15-16,19H,10-13H2,1-4H3,(H,20,22)/t15-,16+/m0/s1 |
InChI-Schlüssel |
GREJLORLGZDWEM-JKSUJKDBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C[C@H](C2=CC=CC=C2)NC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC(C2=CC=CC=C2)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



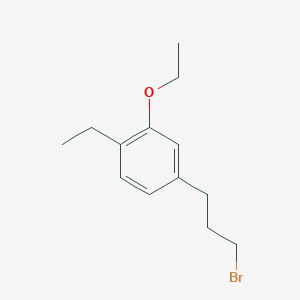
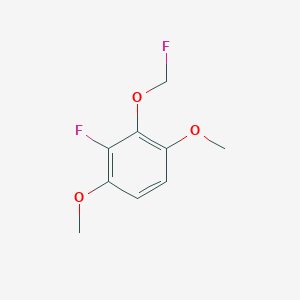
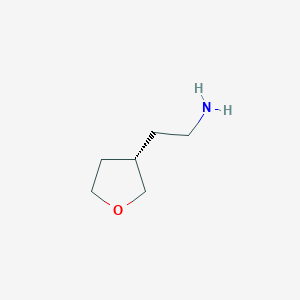

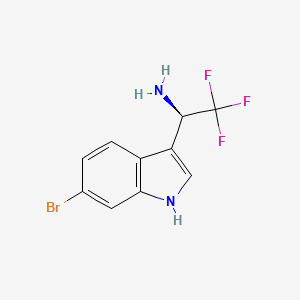
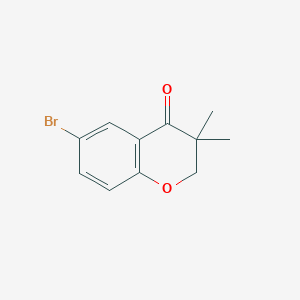
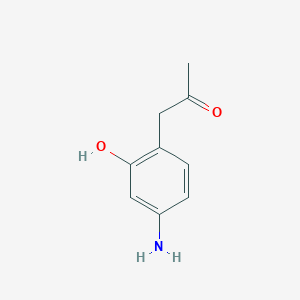
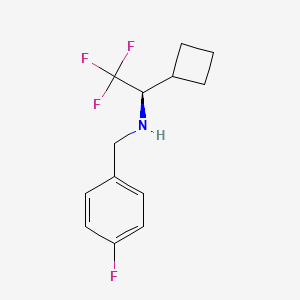

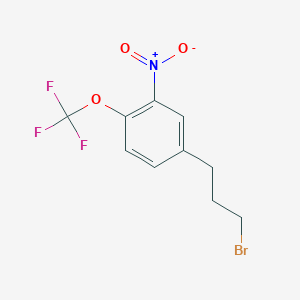
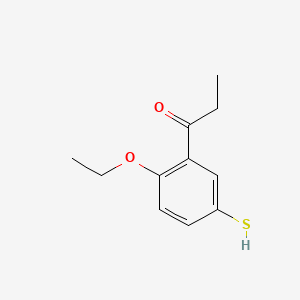
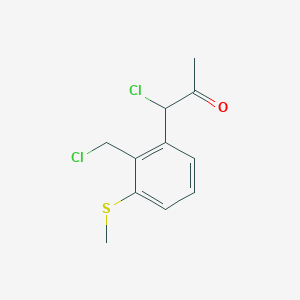
![4,6-Di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B14049970.png)
